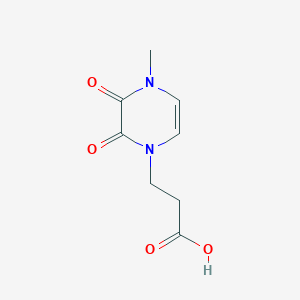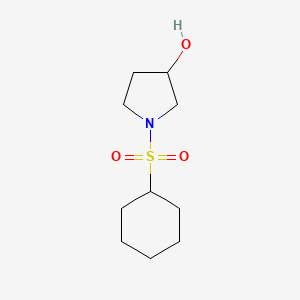
3-(4-methyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)propanoic acid (MPPA) is an organic compound that has been studied for its potential applications in scientific research. MPPA is a derivative of pyrazine and is a member of the pyridine family. It is a colorless crystalline solid with a melting point of 202-203°C and a boiling point of 310°C. MPPA is soluble in water and is insoluble in most organic solvents.
作用机制
Target of Action
AKOS012226122, also known as F6617-5368 or 3-(4-methyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)propanoic acid, is a novel first-in-class anti-PD-1/VEGF bispecific antibody . Its primary targets are PD-1 and VEGF , which are frequently upregulated and co-expressed in solid tumors . PD-1 is a protein that plays a crucial role in preventing the immune system from attacking cells in the body, and VEGF is a protein that stimulates the formation of blood vessels .
Mode of Action
AKOS012226122 is designed to simultaneously inhibit PD-1-mediated immunosuppression and block tumor angiogenesis in the tumor microenvironment . It displays strong binding activity to human PD-1 and VEGF alone or simultaneously, effectively blocking interactions with ligands and the downstream signaling effects . In the presence of VEGF, AKOS012226122 forms soluble complexes with VEGF dimers, leading to over 10-fold enhanced binding affinity (K D) of AKOS012226122 to PD-1 .
Biochemical Pathways
The biochemical pathways affected by AKOS012226122 involve the PD-1 and VEGF signaling pathways . By blocking these pathways, AKOS012226122 inhibits PD-1-mediated immunosuppression and blocks tumor angiogenesis . This leads to enhanced T cell activation and VEGF-signaling blockade .
Pharmacokinetics
Their distribution in the body is slow and depends on extravasation in tissue, distribution within the particular tissue, and degradation .
Result of Action
The result of AKOS012226122’s action is an enhanced anti-tumor response. It has demonstrated statistically significant dose-dependent anti-tumor response in hPBMC-humanized murine HCC827 and U87MG tumor models . The treatment with AKOS012226122 leads to reduced cell surface PD-1 expression on human T-cell lines, increased potency on blockade of PD-1/PD-L1 signaling, and subsequent enhanced T cell activation in-vitro .
Action Environment
The action environment of AKOS012226122 is the tumor microenvironment. The efficacy and stability of AKOS012226122 are influenced by the characteristics of this environment, including the presence of its targets (PD-1 and VEGF), the state of the immune system, and the presence of other factors in the tumor microenvironment .
实验室实验的优点和局限性
3-(4-methyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)propanoic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available. It is also stable, and has a low toxicity. However, it is not water soluble and can be difficult to dissolve.
未来方向
Further research is needed to better understand the mechanism of action of 3-(4-methyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)propanoic acid, and to explore its potential applications in medicine and other fields. It could be used as a potential drug for the treatment of various diseases, and as a potential food additive to improve the nutritional value of foods. Additionally, further research could be done to explore its potential use as a catalyst for the synthesis of polymers, and to explore its potential for use in the synthesis of new compounds. Finally, further research could be done to explore the potential use of this compound in the synthesis of pharmaceuticals.
合成方法
3-(4-methyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)propanoic acid can be synthesized by the reaction of 4-methylpyrazine-2,3-dicarboxylic acid with hydrazine hydrate in an aqueous solution at a pH of 7-9. The reaction is carried out at a temperature of 100°C for a period of two hours. The product is then isolated by filtration and purified by recrystallization.
科学研究应用
3-(4-methyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)propanoic acid has been studied for its potential applications in scientific research. It has been used as a reagent for the synthesis of new compounds, such as heterocyclic compounds, and for the determination of amino acids. It has also been used as a catalyst for the synthesis of polymers, and for the synthesis of pharmaceuticals.
属性
IUPAC Name |
3-(4-methyl-2,3-dioxopyrazin-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-9-4-5-10(3-2-6(11)12)8(14)7(9)13/h4-5H,2-3H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLRHIOYUQQMFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN(C(=O)C1=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6497805.png)
![2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-(1,2-oxazol-3-yl)acetamide](/img/structure/B6497806.png)
![2-{7-ethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6497825.png)
![2-{7-ethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B6497827.png)

![2-methyl-N-[(oxan-3-yl)methyl]pyrimidin-4-amine](/img/structure/B6497837.png)
![N-(cyclopropylmethyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B6497844.png)
![3-[(2-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6497857.png)
![6-methyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrimidin-4-amine](/img/structure/B6497865.png)
![ethyl 1-{2-[5-oxo-7-(propan-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]acetyl}piperidine-4-carboxylate](/img/structure/B6497872.png)
![3-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-7-(propan-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6497880.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylpyrimidin-2-amine](/img/structure/B6497903.png)
![2-{7-tert-butyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-(pyridin-3-yl)acetamide](/img/structure/B6497914.png)